2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one
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Overview
Description
2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is a complex organic compound that features a unique combination of azetidine and pyridazinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one typically involves multiple steps. One common method starts with the preparation of the azetidine ring, which can be synthesized from (N-Boc-azetidin-3-one) through a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target functionalized azetidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromobenzoyl group or other parts of the molecule.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a hydroxylated derivative, while substitution could result in a variety of substituted azetidine derivatives.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe for studying biological processes involving azetidine and pyridazinone rings.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. The bromobenzoyl group may play a crucial role in binding to these targets, while the azetidine and pyridazinone rings contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: These compounds share some structural similarities with 2-{[1-(4-Bromobenzoyl)azetidin-3-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one and are known for their broad range of biological activities.
Indole Derivatives: Indoles are another class of heterocyclic compounds with significant biological and chemical importance.
Uniqueness
What sets this compound apart is its unique combination of azetidine and pyridazinone rings, which are less common in other similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[[1-(4-bromobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-2-7-15(21)20(18-11)10-12-8-19(9-12)16(22)13-3-5-14(17)6-4-13/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHDPBGZHLCBFBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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